molecular formula C22H19BrN2O4 B4581865 N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

Cat. No. B4581865
M. Wt: 455.3 g/mol
InChI Key: PDYDIYVIZDTMGP-WYMPLXKRSA-N
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Description

Synthesis Analysis

The synthesis of Schiff bases, including compounds similar to the requested molecule, involves condensation reactions between aldehydes and hydrazides. For instance, Zhu et al. (2011) synthesized similar Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, illustrating a general approach to synthesizing these types of compounds (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

Schiff bases like the one often feature a planar geometry around the C=N bond, contributing to their ability to form stable complexes with metals. The crystal structure analysis by Zhu et al. provides insights into the molecular geometry, showing E configuration across the C=N double bonds and highlighting intermolecular interactions that influence the compound's solid-state arrangement (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

Schiff bases are known for their ability to coordinate with metal ions, leading to the formation of complexes that exhibit various chemical and physical properties. The study by Qu et al. (2015) on benzohydrazone compounds provides an example of the types of chemical reactions and properties that can be expected from such molecules, including their coordination behavior and potential biological activities (Dan Qu et al., 2015).

Physical Properties Analysis

Chemical Properties Analysis

The chemical behavior of Schiff bases, including reactivity towards acids, bases, and various reagents, is a crucial aspect of their utility in synthesis and application. The reactivity can be influenced by the presence of electron-donating or withdrawing groups on the phenyl ring, as demonstrated in the synthesis and characterization studies of similar compounds (K. Karrouchi et al., 2021).

Scientific Research Applications

Photodynamic Therapy

One significant application of related compounds involves photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with Schiff base groups. These compounds demonstrated high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, making them promising as Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity

Ardjani and Mekelleche (2017) explored the antioxidant behavior of Schiff bases, including N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, and their tautomers. They found that certain tautomers exhibited significant antioxidant activity, suggesting potential therapeutic applications for oxidative stress-related diseases (Ardjani & Mekelleche, 2017).

Molecular Docking and Biological Screenings

Sirajuddin et al. (2013) synthesized Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives and screened them for biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds showed remarkable activities in each research area, indicating their potential for diverse therapeutic applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Interaction with Biological Molecules

Qu et al. (2015) prepared a new benzohydrazone compound related to N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide and tested its urease inhibitory activities. This study highlights the potential of such compounds in inhibiting enzymes linked to diseases, providing a foundation for the development of new therapeutic agents (Qu et al., 2015).

properties

IUPAC Name

N-[(E)-[5-bromo-2-[(2-methylphenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4/c1-14-4-2-3-5-15(14)13-29-21-7-6-18(23)8-17(21)12-24-25-22(28)16-9-19(26)11-20(27)10-16/h2-12,26-27H,13H2,1H3,(H,25,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYDIYVIZDTMGP-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-{5-bromo-2-[(2-methylbenzyl)oxy]phenyl}methylidene]-3,5-dihydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
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N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
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N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
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N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
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N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
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N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

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